(R)-2-Amino-3-(o-tolyl)propanoic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of “®-2-Amino-3-(o-tolyl)propanoic acid” is defined by its molecular formula, C10H13NO2. The InChI code for this compound is 1S/C10H13NO2/c1-7-4-2-3-5-8(7)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1 . For a detailed molecular structure, it is recommended to refer to a chemical structure database or software .Physical and Chemical Properties Analysis
“®-2-Amino-3-(o-tolyl)propanoic acid” is a white to off-white powder or crystals . It has a molecular weight of 179.22 g/mol. The compound should be stored at room temperature . For more detailed physical and chemical properties, it is recommended to refer to a specific chemical properties database or MSDS .Scientific Research Applications
Enzymatic preparation for the construction of Cathepsin inhibitors: Enantiomerically pure (S)-3-amino-3-(o-tolyl)propanoic acid, identified as the preferred form for creating novel β-amino acid derivatives as inhibitors of Cathepsin, was prepared through indirect and direct enzymatic strategies (Forró, Tasnádi, & Fülöp, 2013).
Synthesis of an antidiabetic drug candidate: The (S)-amino acid, (S)-2-amino-3-(6-o-tolylpyridin-3-yl)propanoic acid, is a key intermediate needed for the synthesis of an antidiabetic drug candidate. Enzymatic routes for its preparation explored three different methods, achieving high isolated yield and enantiomeric excess (Chen et al., 2011).
Enantioselective synthesis of neuroexcitant ATPA: The preparation of both enantiomers of ATPA, an analogue of the neuroexcitant AMPA, was described. The process achieved enantiopure (R)-1 and (S)-1 with e.e.'s in excess of 99% (Pajouhesh et al., 2000).
Biocatalytic route to chiral precursors of β-Substituted-γ-Amino Acids: Utilizing commercial lipases as biocatalysts, this study synthesized precursors of β-substituted-γ-amino acids, accepting a range of aliphatic and aromatic 3-substituted-3-cyano-2-(ethoxycarbonyl)propanoic acid ethyl esters without compromising enantioselectivity or yields (Mukherjee & Martínez, 2011).
Stereoselective synthesis for GP IIb/IIIa antagonist: Methyl (S)-3-amino-3-(3-pyridyl)propanoate, a key material in synthesizing RWJ-53308, an orally active antagonist of the platelet fibrinogen receptor, was efficiently synthesized via a novel procedure (Zhong et al., 1999).
Synthesis and evaluation for brain tumor imaging: (R)- and (S)-enantiomers of a specific 2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid were synthesized and evaluated using cell uptake assays, biodistribution studies, and micro-positron emission tomography, showing promising properties for brain tumors (McConathy et al., 2010).
Indirect ortho functionalization of substituted toluenes: This study developed a highly regioselective olefination of substituted N,N-dimethylbenzylamines, which were then transformed into 3-(2'-tolyl)propanoic acid and its derivatives (Cai et al., 2007).
Mechanism of Action
The mechanism of action of “®-2-Amino-3-(o-tolyl)propanoic acid” is not available in the retrieved data. The mechanism of action of a compound usually refers to its interactions with biological systems, such as its binding to specific receptors or enzymes. For detailed information on the mechanism of action, it is recommended to refer to specific biochemical or pharmacological databases or literature .
Safety and Hazards
The safety information for “®-2-Amino-3-(o-tolyl)propanoic acid” indicates that it has the following hazard statements: H302, H315, H319, H335 . This means that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261, P305, P338, P351, which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, IF IN EYES: Rinse cautiously with water for several minutes, and remove contact lenses if present and easy to do .
Future Directions
The future directions for the use and study of “®-2-Amino-3-(o-tolyl)propanoic acid” are not available in the retrieved data. The future directions could include its potential applications in various fields such as medicine, biochemistry, materials science, etc., based on its properties and functionalities. For detailed information on the future directions, it is recommended to refer to the latest research literature and patents .
Properties
IUPAC Name |
(2R)-2-amino-3-(2-methylphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-4-2-3-5-8(7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBKDLSKDKUGSB-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301313334 | |
Record name | 2-Methyl-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301313334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80126-54-1 | |
Record name | 2-Methyl-D-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80126-54-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301313334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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